molecular formula C7H4BrClF3N B1449015 5-Bromo-3-chloro-2-(trifluoromethyl)aniline CAS No. 1805591-48-3

5-Bromo-3-chloro-2-(trifluoromethyl)aniline

Cat. No.: B1449015
CAS No.: 1805591-48-3
M. Wt: 274.46 g/mol
InChI Key: MVUBCSABBPDJRM-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(trifluoromethyl)aniline (CAS 105172-79-0) is a versatile polyhalogenated aniline intermediate with significant potential in advanced organic synthesis and materials science. Its molecular formula is C 7 H 4 BrClF 3 N, and it has a molecular weight of 274.47 g/mol . The strategic substitution pattern on the aniline ring is key to its research value. The amino group (-NH 2 ) serves as a handle for further derivatization, allowing the molecule to be incorporated into larger, more complex structures. The bromine atom is highly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds . The trifluoromethyl group (-CF 3 ) is a critical motif in medicinal and agrochemical chemistry, as it can enhance a compound's metabolic stability, lipophilicity, and binding affinity . The combined presence of bromo, chloro, and trifluoromethyl substituents makes this compound a powerful building block for constructing molecules with tailored electronic and steric properties. This compound is primarily investigated as a key precursor in the development of pharmaceuticals and agrochemicals . Furthermore, aniline derivatives containing halogen and trifluoromethyl groups are subjects of interest in the field of non-linear optical (NLO) materials ,

Properties

IUPAC Name

5-bromo-3-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUBCSABBPDJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthetic route to 5-bromo-3-chloro-2-(trifluoromethyl)aniline generally follows these key steps:

  • Starting from a suitably substituted aromatic precursor such as 2-(trifluoromethyl)aniline or halogenated trifluoromethylated toluenes.
  • Selective halogenation (bromination and chlorination) to install the bromine and chlorine substituents at the desired positions.
  • Nitration to introduce a nitro group ortho or para to the amino group.
  • Reduction of the nitro group to the corresponding amine.
  • Additional functional group transformations such as acetylation/deacetylation to protect or activate the amine during intermediate steps.

This general approach is adapted and optimized depending on the starting materials and desired purity/yield.

Detailed Preparation Method from Patent CN101168510A (2006)

A patented preparation method for a closely related compound, 3-bromo-5-(trifluoromethyl)aniline, provides a valuable framework for synthesizing this compound by analogy and modification. The patent describes a multi-step process involving acetylation, nitration, deacetylation, deamination, and reduction steps with precise reaction conditions.

Key Steps and Conditions:

Step Description Conditions and Notes
1. Acetylation Acetylation of 4-bromo-2-(trifluoromethyl)toluidine in acetic acid and acetic anhydride mixture. Temperature: 50-60°C initially, then warmed to 60-100°C until starting material disappears. Zinc powder can catalyze this step.
2. Nitration Nitration of acetylated intermediate with sulfuric acid and nitric acid at low temperatures. Sulfuric acid to acetylate ratio 1:0.35-0.45; temperature below 20°C; stirring for 30 min; cooled to 10°C before adding nitric acid.
3. Deacetylation Hydrolysis of acetylated nitro compound using 30% hydrochloric acid under reflux. Temperature rise under reflux; reaction monitored until complete hydrolysis; neutralized with ammonia.
4. Deamination Diazonium salt formation by reaction with sodium nitrite in sulfuric acid at 10°C, followed by substitution. Reaction time ~1 hour at 10°C; followed by treatment with phosphoric acid and ortho-phosphorous acid; copper oxide added as catalyst.
5. Reduction Reduction of diazonium salt intermediate using iron powder and glacial acetic acid under reflux. Temperature: reflux (~90-95°C); reaction time ~2 hours; yields amine product.

This sequence ensures selective substitution and functional group transformations to yield the desired brominated trifluoromethyl aniline derivative with high purity and yield.

Alternative Synthetic Routes and Optimization

Bromination of 3-chloro-2-(trifluoromethyl)aniline:

  • Starting from 3-chloro-2-(trifluoromethyl)aniline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at low temperature to selectively install bromine at the 5-position.

Nitration-Reduction Strategy:

  • Nitration of this compound precursors followed by catalytic hydrogenation or chemical reduction (e.g., iron/acetic acid or tin/HCl) to convert nitro groups to amines.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Starting material 4-bromo-2-(trifluoromethyl)toluidine or 3-chloro-2-(trifluoromethyl)aniline Choice depends on halogenation sequence
Acetylation agent Acetic anhydride and acetic acid Catalyzed by zinc powder; temperature 50-100°C
Nitration reagents Sulfuric acid, nitric acid Temperature <20°C; controlled addition to avoid over-nitration
Deacetylation 30% hydrochloric acid Reflux until complete hydrolysis
Deamination Sodium nitrite in sulfuric acid, followed by phosphoric acid treatment Temperature ~10°C; copper oxide catalyst used
Reduction agent Iron powder with glacial acetic acid Reflux 90-95°C for 2 hours
Bromination reagent Bromine or NBS Low temperature, inert solvent; selective substitution
Chlorination reagent Sulfuryl chloride or N-chlorosuccinimide Controlled temperature to avoid over-chlorination
Purification Filtration, recrystallization, silica gel chromatography Ensures >95% purity
Yield Typically 70-85% per step Overall yield depends on optimization of each step

Research Findings and Analytical Characterization

  • Reaction Monitoring: TLC and HPLC are employed to monitor reaction progress and purity. Typical Rf values for intermediates vary depending on solvent systems.
  • Spectroscopic Analysis: NMR (¹H, ¹³C, ¹⁹F), FT-IR, and mass spectrometry confirm structural integrity. The trifluoromethyl group shows characteristic C-F stretching (~1350 cm⁻¹) and fluorine NMR signals.
  • Purity Assessment: Chromatographic methods coupled with elemental analysis ensure the absence of unreacted halogenated starting materials or side products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products:

    Substituted Anilines: Various substituted anilines can be formed depending on the reaction conditions and reagents used.

    Coupled Products: Products with new carbon-carbon bonds formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand or catalyst in certain organic reactions.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly impact physicochemical properties and reactivity. Below is a comparison with key analogs:

Compound Name CAS No. Substituent Positions Molecular Formula Key Features
5-Bromo-3-chloro-2-(trifluoromethyl)aniline - Br (5), Cl (3), -CF₃ (2) C₇H₄BrClF₃N High steric hindrance; strong electron-withdrawing effects from -CF₃ and halogens
2-Bromo-5-(trifluoromethyl)aniline 454-79-5 Br (2), -CF₃ (5) C₇H₅BrF₃N Lacks Cl; lower steric hindrance but similar electronic profile
4-Bromo-3-(trifluoromethyl)aniline 393-36-2 Br (4), -CF₃ (3) C₇H₅BrF₃N -CF₃ at meta position reduces para-directing effects of NH₂
3-Bromo-4-(trifluoromethyl)aniline 172215-91-7 Br (3), -CF₃ (4) C₇H₅BrF₃N Electron-withdrawing groups adjacent to NH₂ may alter basicity
2-Bromo-3,5-bis(trifluoromethyl)aniline 174824-16-9 Br (2), -CF₃ (3,5) C₈H₄BrF₆N Dual -CF₃ groups increase lipophilicity and steric bulk
2-Fluoro-5-(trifluoromethyl)aniline 535-52-4 F (2), -CF₃ (5) C₇H₅F₄N Fluorine's electronegativity enhances stability but reduces reactivity

Physicochemical Properties

  • Melting Points: Brominated anilines generally exhibit higher melting points due to halogen-induced intermolecular forces.
  • Solubility : The trifluoromethyl group enhances lipid solubility, making derivatives more amenable to organic solvents. Chlorine and bromine further reduce water solubility .

Biological Activity

5-Bromo-3-chloro-2-(trifluoromethyl)aniline is an aromatic amine compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C7H5BrClF3N
  • Molecular Weight : 273.48 g/mol

The presence of bromine, chlorine, and trifluoromethyl groups significantly influences the compound's biological activity, including its binding affinity to various biological targets.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it has been associated with the inhibition of TMPRSS4 serine protease activity, which is vital in cancer cell invasion suppression.
  • Cell Signaling Modulation : The compound affects cell signaling pathways that regulate cellular metabolism and gene expression. It interacts with receptors and proteins that modulate these pathways, influencing cellular responses to stimuli.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example:

Compound NameIC50 (μM)Cell LineReference
This compound25.72 ± 3.95MCF7 (breast cancer)
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline45.2 ± 13.0U87 (glioblastoma)
4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2-methoxybenzylidene)benzohydrazide0.06Various cancer types

These findings indicate a promising role for this compound in cancer therapeutics.

Toxicological Profile

While evaluating the biological activity of this compound, it is crucial to consider its toxicity profile:

  • Acute Toxicity : The compound exhibits significant toxicity when ingested or inhaled, causing skin irritation and serious eye damage.
  • Dosage Effects : In animal models, low doses may show minimal toxicity; however, higher doses can lead to severe adverse effects.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the administration of this compound in tumor-bearing mice demonstrated a notable suppression of tumor growth when compared to control groups. The study utilized flow cytometry to assess apoptosis rates in treated cell lines, revealing a dose-dependent increase in apoptosis .
  • Enzyme Interaction Study : Research investigating the interaction of this compound with serine proteases highlighted its potential as an inhibitor. The study provided insights into the molecular binding mechanisms and the resultant biochemical pathway alterations that contribute to its anticancer effects .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-chloro-2-(trifluoromethyl)aniline?

A palladium-catalyzed cross-coupling reaction is a widely used method. For example, a mixture of halogenated aniline derivatives (e.g., 2-(5-bromopyrazin-2-yl)-4-(trifluoromethyl)aniline) can react with zinc dicyanide in the presence of tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen to introduce cyano groups or other substituents . Alternatively, sequential halogenation (bromination/chlorination) of a trifluoromethyl-substituted aniline precursor using halogenating agents (e.g., NBS or SOCl₂) under controlled conditions can achieve the desired substitution pattern.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the substitution pattern and aromatic proton environments. For example, trifluoromethyl groups induce distinct deshielding effects in NMR spectra .
  • FT-IR : To identify NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • X-ray crystallography : For unambiguous determination of molecular geometry and crystal packing, particularly useful if single crystals are obtainable .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation exposure due to potential respiratory irritation .
  • Storage : Store in a cool (<6°C), dry place in airtight containers to prevent degradation. Avoid exposure to light or moisture .
  • Spill response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the trifluoromethyl group affect the compound’s solubility and stability?

The trifluoromethyl group increases hydrophobicity, reducing solubility in polar solvents (e.g., water) but enhancing it in DMF or dichloromethane. It also improves thermal stability due to strong C-F bonds, making the compound resistant to decomposition at moderate temperatures (up to 150°C) .

Q. What are the typical purification methods for this compound?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane.
  • Recrystallization : Employ ethanol or acetonitrile as solvents for high-purity crystals.
  • HPLC : For analytical-scale purification, use C18 reverse-phase columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties of the aniline ring?

The electron-withdrawing nature of the -CF₃ group reduces electron density on the aromatic ring, as shown by DFT calculations. This effect lowers the pKa of the amine group (making it less basic) and directs electrophilic substitution to meta/para positions relative to the -CF₃ group . Frontier molecular orbital (FMO) analysis further reveals enhanced electrophilicity at the halogenated positions .

Q. What are the challenges in achieving regioselectivity during halogenation of trifluoromethyl-substituted anilines?

The -CF₃ group strongly directs electrophilic substitution to the meta position. To achieve bromination/chlorination at specific sites (e.g., ortho to the amine), protective strategies such as NH₂ group acetylation or using bulky directing groups (e.g., -SiMe₃) are required. Kinetic studies show that halogenation at 80°C in DMF with NBS yields higher regiocontrol .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

DFT calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. For example, the reaction of this compound with arylboronic acids via Suzuki-Miyaura coupling can be optimized by analyzing electron density maps and Fukui indices to identify reactive sites . Exact exchange functionals (e.g., Becke’s hybrid method) improve accuracy in predicting bond dissociation energies .

Q. What strategies mitigate steric hindrance during functionalization of the amine group?

  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block the NH₂ group, enabling subsequent reactions at hindered positions .
  • Microwave-assisted synthesis : Enhances reaction rates and reduces steric limitations by increasing molecular collision frequency .

Q. How does the compound’s crystal packing affect its physicochemical properties?

X-ray studies reveal that intermolecular hydrogen bonding between NH₂ groups and halogen atoms (Br, Cl) stabilizes the crystal lattice, increasing melting points (mp > 150°C). Stacking interactions between aromatic rings further contribute to high thermal stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chloro-2-(trifluoromethyl)aniline
Reactant of Route 2
5-Bromo-3-chloro-2-(trifluoromethyl)aniline

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